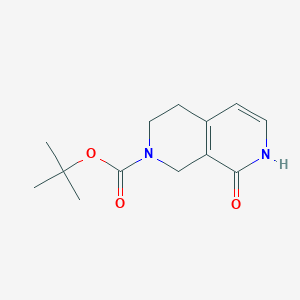
(2R,3R)-2-Phenylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(2R,3R)-2-phenylpyrrolidin-3-ol is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers
Vorbereitungsmethoden
The synthesis of rac-(2R,3R)-2-phenylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the Mukaiyama crossed aldol reaction between the silyl enol ether of S-ethyl 2-phenylethanethioate and simple aldehydes such as 2-chloroacetaldehyde or acetaldehyde . The reaction conditions typically involve the use of a catalyst and specific temperature and pressure settings to ensure the desired stereoselectivity.
Analyse Chemischer Reaktionen
rac-(2R,3R)-2-phenylpyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
rac-(2R,3R)-2-phenylpyrrolidin-3-ol has several applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its effects on various biological pathways and molecular targets. Additionally, the compound is used in the development of new materials and industrial processes due to its unique structural characteristics.
Wirkmechanismus
The mechanism of action of rac-(2R,3R)-2-phenylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
rac-(2R,3R)-2-phenylpyrrolidin-3-ol can be compared to other similar compounds, such as rac-(2R*,3R*)-S-ethyl-4-chloro-3-hydroxy-2-phenylbuthanethioate and rac-(2R*,3R*)-S-ethyl-3-hydroxy-2-phenylbuthanethioate . These compounds share similar structural features but differ in their specific substituents and stereochemistry. The unique properties of rac-(2R,3R)-2-phenylpyrrolidin-3-ol, such as its specific chiral centers and functional groups, make it distinct and valuable for various research applications.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
(2R,3R)-2-phenylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H13NO/c12-9-6-7-11-10(9)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10-/m1/s1 |
InChI-Schlüssel |
HSZMIBUQZHPGSX-NXEZZACHSA-N |
Isomerische SMILES |
C1CN[C@@H]([C@@H]1O)C2=CC=CC=C2 |
Kanonische SMILES |
C1CNC(C1O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride](/img/structure/B15313906.png)











![2-Amino-4-[(2-chlorophenyl)sulfamoyl]phenylsulfurofluoridate](/img/structure/B15313957.png)
